3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "compound A" and is a sulfonamide-based drug that has shown promising results in various scientific studies.
Scientific Research Applications
Agriculture: Pesticidal Use
This compound has been identified as a potential pesticide . It’s particularly effective against the Pentatomidae family of pests, which are known to affect soybean crops . The method involves applying a pesticidal mixture containing this compound to control these pests by targeting their food supply, habitat, or breeding grounds .
Mechanism of Action
Target of Action
The primary target of the compound “3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide” is Pentatomidae pests , particularly in soybean crops . These pests, also known as stink bugs, are a common problem in soybean crops and feed on over 52 plants .
Mode of Action
The compound interacts with its targets by acting as a pesticide . It is part of a pesticidal mixture that is applied to control the Pentatomidae pests
Biochemical Pathways
It is known that the compound is part of a pesticidal mixture that affects the life cycle of the pentatomidae pests .
Result of Action
The primary result of the compound’s action is the control of Pentatomidae pests in soybean crops . The pests typically target developing seeds including the pods, and the compound helps in mitigating the injury to soybean seeds caused by these pests .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pests build up on their hosts and move to soybeans late in the season as their preferred foods mature . Therefore, the timing of the application of the pesticidal mixture containing the compound can significantly influence its efficacy.
properties
IUPAC Name |
3-chloro-4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-19-13-5-4-11(7-12(13)14)21(17,18)16-6-2-3-10-8-15-20-9-10/h4-5,7-9,16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQEUFUZBKTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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